molecular formula C12H23N B13288882 N-(cyclopropylmethyl)cyclooctanamine

N-(cyclopropylmethyl)cyclooctanamine

Cat. No.: B13288882
M. Wt: 181.32 g/mol
InChI Key: MSJHBFGRICMXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)cyclooctanamine is a chemical compound of interest in scientific research and development. This substance is presented for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a building block or intermediate in organic synthesis and medicinal chemistry projects. The molecular structure incorporates a cyclooctanamine group linked to a cyclopropylmethyl moiety. This specific combination of a bulky cyclooctane ring and a strained cyclopropane ring may impart unique steric and electronic properties, making it a valuable scaffold for exploring structure-activity relationships in drug discovery . The cyclopropylmethyl group is a known pharmacophore in various bioactive molecules, though the specific biological activity and mechanism of action for this compound itself are not currently detailed in the literature and constitute an area for further investigation. Handling should be performed by trained professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)cyclooctanamine

InChI

InChI=1S/C12H23N/c1-2-4-6-12(7-5-3-1)13-10-11-8-9-11/h11-13H,1-10H2

InChI Key

MSJHBFGRICMXFK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCC2CC2

Origin of Product

United States

Preparation Methods

Alkylation of Cyclooctanamine with Cyclopropylmethyl Halides

One common synthetic route to this compound involves the alkylation of cyclooctanamine with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride). This method typically proceeds under controlled conditions to maximize yield and minimize side reactions such as polyalkylation or formation of glutaronitrile byproducts.

  • Reaction Conditions:

    • Solvent: Alcohols such as methanol, ethanol, or propanol are preferred.
    • Temperature: Between 40 °C and 110 °C, often reflux conditions.
    • Molar Ratios: Excess cyclopropylmethyl halide is used relative to cyclooctanamine to avoid side product formation.
    • Reaction Time: Typically several hours under reflux.
  • Mechanism:

    • Nucleophilic substitution where the amine nitrogen attacks the alkyl halide carbon.
    • Careful control of stoichiometry prevents formation of undesired dinitrile or polymeric side products.
  • Example:

    • A patent describes heating a mixture of cyclopropylmethyl halide with an amine in alcohol solvent at 100-110 °C to distill off byproducts such as cyclopropyl cyanide and water, yielding the desired amine product.

Reductive Amination Using Cyclopropylmethylamine and Cyclooctanone

Another approach involves reductive amination of cyclooctanone with cyclopropylmethylamine:

  • Procedure:

    • Cyclooctanone is reacted with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
    • The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the secondary amine.
  • Reaction Conditions:

    • Solvent: Methanol or ethanol.
    • Temperature: Ambient to 50 °C.
    • Catalyst: Pd/C or Rh/C for catalytic hydrogenation.
    • Hydrogen pressure: 1-5 atm if catalytic hydrogenation is used.
  • Advantages:

    • High selectivity for secondary amine.
    • Mild conditions preserve sensitive functional groups.
  • Reported Yields:

    • Yields typically range from 60% to 90%, depending on catalyst and conditions.

Catalytic Hydrogenation of Cyclopropylmethyl Cyanide Derivatives

A related method involves catalytic hydrogenation of cyclopropylmethyl cyanide derivatives to obtain cyclopropylmethylamines:

  • Process:

    • Cyclopropylmethyl cyanide is hydrogenated over metal catalysts such as rhodium on carbon or platinum on carbon.
    • Reaction is performed under elevated hydrogen pressure (~150 psig) and moderate temperature (50-60 °C).
    • The resulting cyclopropylmethylamine can then be coupled with cyclooctanone or cyclooctanamine to form the target compound.
  • Catalyst and Reactor Setup:

    • Large-scale reactors with catalyst drop tanks purged with nitrogen.
    • Continuous hydrogen feed to maintain pressure.
    • Post-reaction filtration to remove catalyst residues.
  • Yields and Purity:

    • High yields (up to 90% based on amine content) and good purity after distillation.
    • Hydrogen uptake monitored to determine reaction completion.

Multistep Synthesis via Amide Coupling and Subsequent Reduction

In more complex synthetic schemes, amide intermediates bearing cyclopropylmethyl substituents are prepared and then reduced to amines:

  • Example:

    • Coupling of cyclopropylmethyl-substituted carboxylic acids or their esters with amines using coupling reagents such as EDCI/HOBT.
    • Subsequent reduction of amide to amine using catalytic hydrogenation or chemical reductants.
  • Applications:

    • This method is more common in analog synthesis of opioid receptor ligands but can be adapted for cyclooctanamine derivatives.

Summary Table of Preparation Methods

Method Key Reactants Conditions Catalyst/Reducing Agent Yield Range (%) Notes
Alkylation with cyclopropylmethyl halide Cyclooctanamine + cyclopropylmethyl bromide/chloride Alcohol solvent, reflux 40-110 °C None (base may be used) 60-85 Requires excess alkyl halide to avoid side products
Reductive amination Cyclooctanone + cyclopropylmethylamine Methanol, 20-50 °C NaBH3CN or Pd/C, Rh/C catalyst 60-90 High selectivity, mild conditions
Catalytic hydrogenation of cyanide Cyclopropylmethyl cyanide 50-60 °C, 150 psig H2 pressure Rh/C, Pt/C Up to 90 Large scale, catalyst filtration required
Amide coupling + reduction Cyclopropylmethyl carboxylic acid + amine EDCI/HOBT coupling, then hydrogenation Pd/C, NaBH4 Variable More complex, used in analog syntheses

Research Results and Analytical Data

  • Catalytic Hydrogenation:

    • Hydrogen uptake typically ceases after 7-8 hours at 50-60 °C under 150 psig hydrogen pressure, indicating reaction completion.
    • Filtration and distillation yield purified amine product with 90% yield based on amine starting material.
  • Alkylation:

    • Controlled mole ratios critical to avoid glutaronitrile formation.
    • Reflux for 3 hours sufficient for completion.
    • Distillation removes unreacted halides and byproducts.
  • Reductive Amination:

    • Use of sodium cyanoborohydride allows selective reduction of imines without reducing ketones or other sensitive groups.
    • Yields depend on purity of starting materials and reaction time.
  • Purification:

    • Column chromatography and distillation are standard.
    • Analytical techniques include NMR, HPLC, and MS to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Cyclooctylamine derivatives.

    Substitution: Various substituted cyclooctanamine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(cyclopropylmethyl)cyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS 209334-89-4)

  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Key Differences : Replaces the cyclooctane ring with a methoxyethyl chain, reducing steric bulk but introducing ether functionality. This likely enhances polarity and aqueous solubility compared to N-(cyclopropylmethyl)cyclooctanamine .

2-Butyl-N-propylcyclopentanamine (CAS 105317-83-7)

  • Molecular Formula : C₁₂H₂₅N
  • Molecular Weight : 183.20 g/mol
  • Key Differences : Features a cyclopentane ring with butyl and propyl substituents. The smaller ring increases ring strain but may improve volatility. The absence of a cyclopropyl group reduces steric hindrance .

N-{3-[4-(Benzyloxy)phenoxy]propyl}cyclopentanamine (CAS 1002513-89-4)

  • Molecular Formula: C₂₁H₂₇NO₂
  • Molecular Weight : 325.44 g/mol
  • Key Differences: Incorporates a benzyloxy-phenoxypropyl chain, significantly increasing molecular weight and lipophilicity. This structure may enhance binding to aromatic receptors but reduce metabolic stability compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Ring Size Key Functional Groups Predicted LogP*
This compound ~195 (estimated) 8-membered Cyclooctane, cyclopropylmethyl ~3.2
N-(Cyclopropylmethyl)-2-methoxyethanamine 129.20 N/A Methoxyethyl ~0.8
2-Butyl-N-propylcyclopentanamine 183.20 5-membered Cyclopentane ~3.5

*LogP values estimated using QSPR models or analogous structures.

  • Solubility : The cyclooctane ring in the target compound likely reduces water solubility compared to smaller amines like N-(cyclopropylmethyl)-2-methoxyethanamine. However, it may exhibit higher solubility than aromatic derivatives (e.g., CAS 1002513-89-4) due to the absence of bulky phenyl groups .

Biological Activity

N-(Cyclopropylmethyl)cyclooctanamine is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor modulation. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 175.27 g/mol
  • CAS Registry Number : 5452-37-9

This compound has been investigated for its role as a selective agonist of kappa opioid receptors (κOR). The modulation of these receptors is significant in the development of analgesics with reduced side effects compared to traditional opioid therapies.

Key Findings:

  • Selectivity : The compound exhibits a marked selectivity for κOR over mu (μOR) and delta (δOR) opioid receptors, which is crucial for minimizing adverse effects associated with μOR activation, such as respiratory depression and addiction potential .
  • Pharmacokinetics : In preclinical studies, compounds similar to this compound demonstrated improved pharmacokinetic profiles, including enhanced solubility and bioavailability. For instance, one analog showed a 40-fold increase in oral bioavailability in rat models .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedReceptor Affinity (nM)Selectivity Ratio (κOR/μOR)Observations
SLL-1206<10HighReduced CNS effects
Cyclooctanamine50ModerateBasic pharmacological profile

Case Studies

  • Kappa Opioid Receptor Agonism : A study identified a series of N-substituted cyclooctanamines, with this compound being one of the most potent κOR agonists. The study highlighted its potential utility in pain management without the typical side effects associated with μOR agonists .
  • Comparative Analysis : In a comparative analysis involving various opioid receptor agonists, this compound was noted for its favorable balance between potency and selectivity. This characteristic positions it as a candidate for further development in therapeutic applications targeting pain relief .

Q & A

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)cyclooctanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, in analogous compounds like N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine ( ), cyclopropylmethylamine reacts with a cycloalkane-derived electrophile (e.g., bromocyclooctane) under basic conditions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
  • Catalysts : Use of triethylamine or NaHCO₃ to scavenge HBr .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. How should researchers validate the purity and structural identity of this compound?

Methodological Answer: Key techniques include:

  • ¹H-NMR : Confirm cyclooctane protons (broad multiplets at δ 1.5–2.5 ppm) and cyclopropylmethyl group (δ 0.5–1.2 ppm, multiplet) .
  • LCMS : Monitor molecular ion peak (e.g., [M+H]⁺ for C₁₂H₂₁N: calc. 180.17) .
  • TLC : Use silica plates with visualization under UV or iodine vapor .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Methodological Answer: Contradictions may arise from steric hindrance (cyclooctane’s rigidity) or side reactions (e.g., over-alkylation). Strategies:

  • Mechanistic analysis : Use deuterated solvents in NMR to track proton exchange .
  • Kinetic studies : Vary reaction time/temperature to identify intermediates (e.g., Schiff bases in reductive amination) .
  • Computational modeling : DFT calculations to predict steric/electronic barriers .

Case Study : In a patent (), unexpected byproducts in trifluoromethylbenzamide synthesis were resolved by adjusting stoichiometry (amine:electrophile ratio from 1:1 to 1:1.2) and adding molecular sieves to absorb water .

Q. What experimental designs are critical for evaluating the biological activity of this compound?

Methodological Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) ( ):

  • In vitro assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
  • Dose-response curves : Test 0.1–100 µM concentrations to calculate IC₅₀ .
  • Control groups : Compare with structurally similar amines (e.g., N-cyclohexylmethyl derivatives) to isolate cyclopropane effects .

Q. How can researchers address low yields in multi-step syntheses involving cyclopropane-containing intermediates?

Methodological Answer: Low yields (e.g., 31% in ) often stem from:

  • Intermediate instability : Protect amines with Boc groups during harsh steps .
  • Side reactions : Add radical inhibitors (e.g., BHT) during cyclopropane ring formation .
  • Workup optimization : Use extraction with CH₂Cl₂/water (3x) to recover polar intermediates .

Example : In , replacing NaOH with K₂CO₃ in a benzamide coupling step increased yield from 56% to 72% by reducing hydrolysis .

Q. What are the best practices for comparative studies with structurally similar compounds (e.g., cyclopropane vs. cyclohexane derivatives)?

Methodological Answer:

  • Structural analogs : Compare this compound with N-(cyclohexylmethyl) analogs to assess ring strain effects .
  • Thermodynamic studies : Measure ΔG of binding via ITC to quantify cyclopropane’s conformational rigidity .
  • SAR analysis : Use X-ray crystallography to map ligand-receptor interactions (e.g., cyclopropane’s Van der Waals contacts) .

Q. How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC .
  • Oxidative stress : Add H₂O₂ (0.3%) to simulate metabolic oxidation .
  • Light sensitivity : Store samples in amber vials and test UV stability .

Key Finding : Cyclopropane derivatives in showed 90% stability after 48h at pH 7.4, but degraded rapidly at pH < 3 .

Q. What advanced computational tools can predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP prediction : Use Schrodinger’s QikProp or ACD/Labs (reported LogP ~2.5 for similar amines) .
  • pKa estimation : MoKa software predicts amine pKa ≈ 9.5 due to cyclopropane’s electron-withdrawing effect .
  • Molecular dynamics : Simulate membrane permeability with CHARMM-GUI .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.